7-bromo-5-nitro-1H-indole

Übersicht

Beschreibung

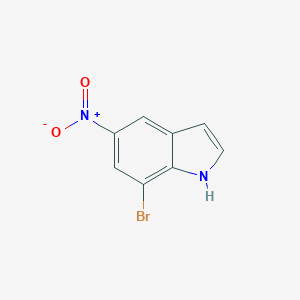

7-Bromo-5-nitro-1H-indole: is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 5-nitroindole using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-5-nitro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Major Products Formed:

Substitution Reactions: Products with different substituents replacing the bromine atom.

Reduction Reactions: 7-bromo-5-amino-1H-indole.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

7-Bromo-5-nitro-1H-indole is characterized by the following molecular formula:

- Molecular Formula : C8H6BrN2O2

- Molecular Weight : 244.05 g/mol

The presence of a bromine atom at the 7th position and a nitro group at the 5th position enhances its reactivity and biological activity, making it a valuable building block in various chemical syntheses.

Drug Development

This compound has been extensively researched for its potential as a therapeutic agent. It has demonstrated activity against various biological targets, including:

- Antiviral Agents : Indole derivatives have been identified as potential inhibitors of viral proteins, such as HIV surface protein gp120, which plays a crucial role in viral entry into host cells. Studies indicate that modifications to indole structures can enhance their antiviral potency and bioavailability .

- Anticancer Properties : Compounds similar to this compound have shown promise as inhibitors of cancer cell proliferation. For instance, certain derivatives have been evaluated for their ability to inhibit specific enzymes involved in tumor growth, demonstrating significant antiproliferative effects against leukemia cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. Its applications include:

- Synthesis of Heterocyclic Compounds : this compound can undergo various coupling reactions and nucleophilic substitutions, allowing the introduction of diverse functional groups. This versatility is essential for creating complex molecules with potential therapeutic applications.

- Building Block for New Derivatives : The compound's structure allows for selective modifications, leading to the development of new indole derivatives with enhanced biological activities. These derivatives are being explored for their roles as kinase inhibitors and modulators of other biological processes .

Fluorescent Probes

In biochemistry, this compound is utilized in developing fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, aiding in the study of various physiological phenomena .

Materials Science

The unique electronic properties conferred by the nitro and bromo substituents make this compound a candidate for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Its structural characteristics allow for tuning electronic properties, making it suitable for developing novel organic materials used in OLED technology.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral properties of indole derivatives, including this compound, against HIV. The research employed molecular docking and quantitative structure–activity relationship (QSAR) modeling to design compounds with improved efficacy. Results indicated that specific modifications led to enhanced binding affinity to viral proteins, suggesting potential therapeutic applications .

Case Study 2: Anticancer Activity Evaluation

Research focused on the antiproliferative effects of this compound derivatives against K562 leukemia cells. Various halogenated derivatives were synthesized and tested, revealing that substitution patterns significantly influenced inhibitory activity. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Drug Development | Investigated as antiviral and anticancer agents | Effective against HIV and leukemia cells |

| Organic Synthesis | Intermediate for synthesizing complex heterocycles | Facilitates diverse functionalization |

| Fluorescent Probes | Used in biological imaging | Enables real-time cellular process visualization |

| Materials Science | Candidate for OLEDs and electronic devices | Tunable electronic properties |

Wirkmechanismus

The mechanism of action of 7-bromo-5-nitro-1H-indole involves its interaction with specific molecular targets. For instance, nitroindazole derivatives, which are structurally similar, act as selective inhibitors for neuronal nitric oxide synthase. This enzyme converts arginine to citrulline and nitric oxide, playing a crucial role in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

5-Nitroindole: Lacks the bromine substituent at the 7-position.

7-Bromoindole: Lacks the nitro group at the 5-position.

Uniqueness: 7-Bromo-5-nitro-1H-indole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

7-Bromo-5-nitro-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its significance in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.04 g/mol. The compound features a bromine atom at the 7th position and a nitro group at the 5th position of the indole ring, which significantly influences its chemical reactivity and biological properties. The presence of these substituents allows for diverse chemical modifications, making it a valuable precursor for synthesizing biologically active derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with bacterial enzymes and disrupt essential metabolic processes. For instance, studies have shown that similar indole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. Preliminary studies suggest that this compound may act as an inhibitor of certain cancer-related enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and cancer progression. In vitro assays have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 23 - 33 |

| CA-4 (control) | MCF-7 | 3.9 |

| Other derivatives | MDA-MB-231 | 10 - 33 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that some derivatives are comparable or even superior to established anticancer agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with tubulin, disrupting microtubule polymerization, which is critical for mitosis . This interaction may lead to cell cycle arrest and apoptosis in cancer cells, as evidenced by flow cytometry studies showing increased apoptosis rates following treatment with this compound.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antitumor Activity : A study demonstrated that specific derivatives could inhibit tubulin polymerization at low concentrations, leading to significant antitumor effects in vitro.

- Enzyme Inhibition : Research has indicated that this compound may inhibit cytochrome P450 enzymes, impacting drug metabolism and potentially enhancing the efficacy of co-administered chemotherapeutic agents .

- Synthesis of Derivatives : The ability to modify the bromo and nitro groups allows for the creation of a library of compounds with varying biological activities, facilitating drug discovery efforts.

Eigenschaften

IUPAC Name |

7-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJOZTUJVYCOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397478 | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87240-07-1 | |

| Record name | 7-Bromo-5-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87240-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.